
3-phenyl-2-(propanoylamino)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-fenil-2-(propanoylamino)propanoico es un compuesto orgánico que pertenece a la clase de los ácidos fenilpropanoicos. Este compuesto se caracteriza por la presencia de un grupo fenilo unido a una cadena principal de ácido propanoico, con un grupo propanoylamino adicional. Es un sólido cristalino blanco con diversas aplicaciones en investigación científica e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-fenil-2-(propanoylamino)propanoico se puede lograr mediante varios métodos. Un enfoque común implica la reacción del ácido fenilpropanoico con cloruro de propanilo en presencia de una base como la piridina. La reacción procede mediante sustitución nucleófila, donde el grupo propanilo se introduce en el grupo amino de la cadena principal del ácido propanoico.
Otro método implica el uso de biotransformaciones microbianas. Por ejemplo, la biotransformación del 2-metil cinamaldehído utilizando cepas recombinantes de Saccharomyces cerevisiae puede producir ácido 2-metil-3-fenilpropanoico ópticamente puro, que luego se puede modificar para obtener ácido 3-fenil-2-(propanoylamino)propanoico .
Métodos de producción industrial
La producción industrial de ácido 3-fenil-2-(propanoylamino)propanoico generalmente implica la síntesis química a gran escala utilizando los métodos mencionados anteriormente. El proceso se optimiza para un alto rendimiento y pureza, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-fenil-2-(propanoylamino)propanoico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en el anillo fenilo o en la cadena principal del ácido propanoico.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3).
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Reactivos de sustitución: Halógenos (Cl2, Br2), haluros de alquilo (R-X).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación con permanganato de potasio puede producir derivados del ácido benzoico, mientras que la reducción con borohidruro de sodio puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido 3-fenil-2-(propanoylamino)propanoico tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión al receptor.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico para el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-fenil-2-(propanoylamino)propanoico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas o receptores, modulando vías bioquímicas y ejerciendo sus efectos. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
El ácido 3-fenil-2-(propanoylamino)propanoico se puede comparar con otros ácidos fenilpropanoicos, tales como:
Ácido fenilpropanoico: Un compuesto más simple con un grupo fenilo unido a una cadena principal de ácido propanoico.
Ácido fenilacético: Estructura similar pero con una cadena de carbono más corta.
Ácido cinámico: Contiene un grupo fenilo unido a una cadena principal de ácido propanoico insaturado.
La singularidad del ácido 3-fenil-2-(propanoylamino)propanoico radica en su grupo propanoylamino adicional, que confiere propiedades químicas y biológicas distintas .
Propiedades
Número CAS |
6298-04-0 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
3-phenyl-2-(propanoylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-2-11(14)13-10(12(15)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
VLDRFXZMCZDDPJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide](/img/structure/B12121276.png)
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12121277.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B12121278.png)



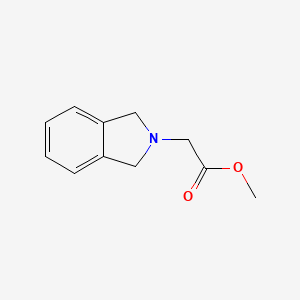


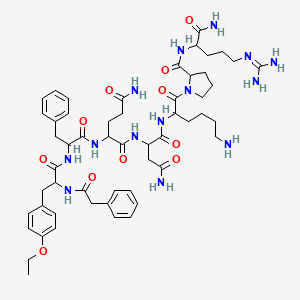
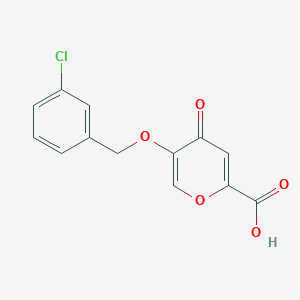
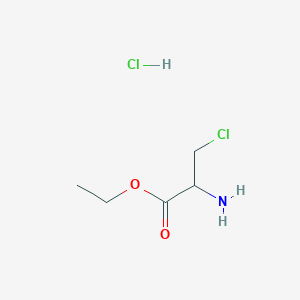
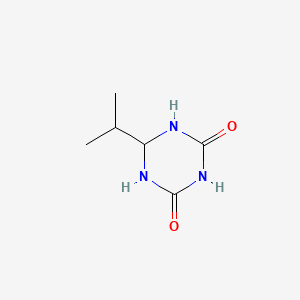
![2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12121367.png)
